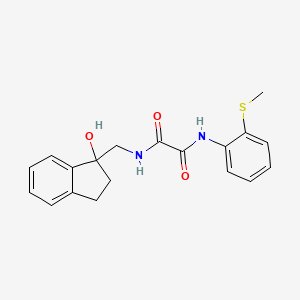

N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide" is a type of oxalamide, which is a class of compounds known for their potential applications in various fields, including materials science and medicinal chemistry. Oxalamides often exhibit interesting properties and can be used as nucleators to enhance the crystallization of polymers, as well as in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of oxalamide compounds can be achieved through various methods. One such method involves a novel one-pot synthetic approach that utilizes the classical Meinwald rearrangement and a new rearrangement sequence to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is operationally simple and high yielding, making it a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides .

Molecular Structure Analysis

The molecular structure of oxalamide compounds can be characterized using techniques such as X-ray diffraction (XRD), which provides information on the crystal structure of the compound. For instance, the crystal structure of related compounds has been determined, revealing how protonation occurs and the supramolecular motifs formed in the solid state . Although the specific structure of "this compound" is not detailed in the provided papers, similar analytical techniques would likely be used for its analysis.

Chemical Reactions Analysis

Oxalamide compounds can participate in various chemical reactions, including those that lead to the formation of polymers or enhance the properties of existing materials. For example, oxalamide compounds with different configurations can act as nucleators to significantly increase the crystallization rate of poly(hydroxyalkanoate)s (PHAs), affecting the crystallization temperature and crystallinity of the PHAs .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide compounds are influenced by their molecular structure. The presence of different terminal structures, such as cyclohexyl and phenyl groups, can affect their nucleation efficiency and compatibility in polymer matrices. For instance, the addition of an oxalamide compound with a phenyl group to PHAs can increase the crystallization temperature and crystallinity while reducing the isothermal crystallization time and spherulitic size . These properties are crucial for the application of oxalamides in materials science and other fields.

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Approaches and Chemical Properties

Synthetic Methods and Characterization : A novel synthetic approach for the synthesis of di- and mono-oxalamides has been developed, utilizing acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method offers a high-yielding and operationally simple pathway for producing oxalamide derivatives, potentially applicable to the synthesis of the specified compound (Mamedov et al., 2016).

Advanced Materials and Catalysis

Organometallic Complexes : The synthesis and characterization of optically active binuclear diorganotin compounds from an optically active oxalamide demonstrate the potential of oxalamide derivatives in forming complexes with metals. These complexes exhibit unique structural and potentially catalytic properties, highlighting the versatility of oxalamides in materials science and catalysis (Jiménez‐Pérez et al., 2006).

Pharmacological Research

Neuroscience and Drug Discovery : Research on N-(phenylalkyl)cinnamides related to oxalamides has uncovered their role as selective antagonists of NR1A/2B receptors, indicating the potential for oxalamide derivatives in developing new central nervous system therapeutics (Tamiz et al., 1999). This suggests that related compounds could be explored for their neurological effects and applications in treating CNS disorders.

Wirkmechanismus

Target of action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds often bind with high affinity to multiple receptors, making them useful in the development of new derivatives .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Indole derivatives often interact with their targets by binding to them, which can result in changes in the target’s function .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Indole derivatives are often highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives often have broad-spectrum biological activities due to their ability to bind to multiple receptors .

Eigenschaften

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-25-16-9-5-4-8-15(16)21-18(23)17(22)20-12-19(24)11-10-13-6-2-3-7-14(13)19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEFSFYDDKTJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)

![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2552144.png)

![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)